exo-2-Aminonorbornane
Overview
Description
Exo-2-Aminonorbornane, also known as exo-2-Norbornanamine, is a chemical compound with the empirical formula C7H13N . It is an inhibitor of putrescine N-methyltransferase . The structural and conformational properties of exo-2-aminonorbornane have been studied .
Molecular Structure Analysis
The molecular weight of exo-2-Aminonorbornane is 111.18 . The intrinsic conformational and structural properties of the bicycle exo-2-aminonorbornane have been probed in a supersonic jet expansion using Fourier-transform microwave (FT-MW) spectroscopy and quantum chemical calculations .Physical And Chemical Properties Analysis
Exo-2-Aminonorbornane is a clear colorless to light yellow liquid . It has a refractive index of n20/D 1.4807 (lit.) and a density of 0.938 g/mL at 25 °C (lit.) . The boiling point is 49 °C/10 mmHg (lit.) .Scientific Research Applications
1. Structural Analysis
The structural properties of exo-2-aminonorbornane have been explored using Fourier-transform microwave (FT-MW) spectroscopy and quantum chemical calculations. The study identified two different conformers of exo-2-aminonorbornane, revealing insights into its structural dynamics and conformational states (Écija et al., 2011).
2. Synthesis of Novel Compounds
Research has demonstrated the synthesis of new compounds from di-exo-aminonorbornane. This includes the formation of indoloquinolines, indolobenzoxazines, and quinazolophthalazines, showcasing the compound's utility in creating diverse chemical structures (Stájer et al., 2005).
3. Developing Analgesics
Exo-2-aminonorbornane has been used in the synthesis of norbornane series tetra- and hexahydropyrimidines, with some derivatives showing potential analgesic activity. This highlights its application in pharmaceutical research for developing new pain-relief drugs (Shafikova et al., 2009).
4. Photochemical Production
The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, a process relevant for drug discovery, has been reported. This method provides an efficient way to access diverse substitution patterns on saturated carbocyclic frameworks, useful in reducing metabolic susceptibility in drug development programs (Staveness et al., 2019).
5. Agrochemical Fungicide Development
Utilizing 1-aminonorbornanes derived from photochemical processes, new agrochemical fungicidal leads have been prepared. These compounds have shown efficacy against fungal plant pathogens, illustrating the compound's potential in developing agricultural fungicides (Staveness et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
exo-2-Aminonorbornane | |
CAS RN |
7242-92-4 | |
Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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